molecular formula C10H11IO2 B3117898 2-(4-Iodophenyl)-2-methylpropanoic acid CAS No. 228410-36-4

2-(4-Iodophenyl)-2-methylpropanoic acid

Cat. No.: B3117898
CAS No.: 228410-36-4
M. Wt: 290.1 g/mol
InChI Key: LUOOAPSBQSYYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11IO2 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an iodine atom at the para position and a methyl group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-2-methylpropanoic acid typically involves the iodination of a suitable precursor, such as 2-methylpropanoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of a catalyst like iodine monochloride (ICl) or iodine and an oxidizing agent such as nitric acid (HNO3). The reaction conditions often include a solvent like acetic acid and a temperature range of 50-80°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of deiodinated phenylpropanoic acid derivatives.

Scientific Research Applications

2-(4-Iodophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-2-methylpropanoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects. The iodine atom in the compound can influence its reactivity and interaction with other molecules, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.

    4-Iodo-L-phenylalanine: Contains an amino acid backbone with an iodine substitution.

    4-Iodophenylbutyric acid: Similar structure with a butyric acid moiety.

Uniqueness

2-(4-Iodophenyl)-2-methylpropanoic acid is unique due to the presence of both a methyl group and an iodine atom on the phenylpropanoic acid backbone. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Its specific structure makes it a valuable intermediate in the synthesis of various complex molecules and materials.

Properties

IUPAC Name

2-(4-iodophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOOAPSBQSYYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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